6,8-Dibromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine
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Overview
Description
6,8-Dibromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse applications in medicinal chemistry and material science due to its unique structural characteristics .
Preparation Methods
The synthesis of imidazo[1,2-a]pyridines, including 6,8-Dibromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine, can be achieved through various synthetic routes. Common methods include:
Condensation Reactions: These involve the reaction of 2-aminopyridine with α-haloketones or α-haloesters under basic conditions.
Multicomponent Reactions: These reactions involve the combination of three or more reactants to form the imidazo[1,2-a]pyridine scaffold in a single step.
Oxidative Coupling: This method involves the coupling of 2-aminopyridine with aldehydes or ketones in the presence of an oxidizing agent.
Tandem Reactions: These reactions involve multiple sequential steps that occur in a single reaction vessel.
Chemical Reactions Analysis
6,8-Dibromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6,8-Dibromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents due to its biological activity.
Material Science: The compound’s structural properties make it useful in the development of new materials.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 6,8-Dibromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
6,8-Dibromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
- 6-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine
- 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine
- 5-Amino-7-(4-chlorophenyl)-8-nitroimidazo[1,2-a]pyridine
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications.
Properties
CAS No. |
1146911-29-6 |
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Molecular Formula |
C13H7Br2ClN2 |
Molecular Weight |
386.47 g/mol |
IUPAC Name |
6,8-dibromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H7Br2ClN2/c14-9-5-11(15)13-17-12(7-18(13)6-9)8-1-3-10(16)4-2-8/h1-7H |
InChI Key |
KQMWAVRKDZJCJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=C(C=C(C3=N2)Br)Br)Cl |
Origin of Product |
United States |
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